molecular formula C18H16ClN5O3S B4509148 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4509148
M. Wt: 417.9 g/mol
InChI Key: CRJQNEYPLWYNQA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 4-chlorophenyl group at position 2. The acetamide side chain is conjugated to a thiadiazole ring, which is further modified with a tetrahydrofuran-2-yl substituent at position 5 . Its molecular formula is C₂₀H₁₈ClN₅O₃S, with a molecular weight of 443.9 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O3S/c19-12-5-3-11(4-6-12)13-7-8-16(26)24(23-13)10-15(25)20-18-22-21-17(28-18)14-2-1-9-27-14/h3-8,14H,1-2,9-10H2,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJQNEYPLWYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) ring and pyridazinone system are susceptible to oxidation:

  • THF Oxidation : Under strong oxidizing agents like KMnO₄ or CrO₃, the THF ring undergoes cleavage to form carboxylic acid derivatives. For example, oxidation at the α-position of the THF oxygen yields γ-butyrolactone intermediates.

  • Pyridazinone Oxidation : The 6-oxo group on the pyridazine ring can be further oxidized to form hydroxylated derivatives or epoxides under controlled conditions.

Reaction Type Reagents/Conditions Products Source
THF ring oxidationKMnO₄, acidic conditionsγ-Butyrolactone derivatives
Pyridazinone oxidationH₂O₂, Fe²⁺ catalystHydroxylated pyridazine derivatives

Reduction Reactions

Reductive modifications target the thiadiazole and acetamide groups:

  • Thiadiazole Reduction : Using LiAlH₄ or NaBH₄, the thiadiazole ring can be reduced to a thiol-containing intermediate, altering its electronic properties.

  • Amide Reduction : The acetamide linkage may undergo reduction with BH₃·THF to form a secondary amine.

Reaction Type Reagents/Conditions Products Source
Thiadiazole reductionLiAlH₄, anhydrous etherThiol-amine intermediate
Acetamide reductionBH₃·THF, refluxN-alkylamine derivative

Hydrolysis Reactions

The acetamide group and pyridazinone ring are prone to hydrolysis:

  • Acetamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis cleaves the amide bond, yielding carboxylic acid and amine fragments.

  • Pyridazinone Ring Opening : Under strong alkaline conditions, the pyridazinone ring hydrolyzes to form dicarboxylic acid derivatives .

Reaction Type Reagents/Conditions Products Source
Acetamide hydrolysis6M HCl, 100°C3-(4-Chlorophenyl)pyridazine acid
Pyridazinone hydrolysisNaOH (10%), reflux1,2-Dicarboxylic acid derivative

Nucleophilic Substitution

The 4-chlorophenyl group and thiadiazole ring participate in substitution reactions:

  • Chlorophenyl Replacement : The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides to form aryl ethers or amines .

  • Thiadiazole Functionalization : The thiadiazole sulfur can react with electrophiles (e.g., alkyl halides) to form sulfonium salts.

Reaction Type Reagents/Conditions Products Source
Chlorophenyl substitutionKNH₂, DMF, 80°C4-Aminophenyl derivative
Thiadiazole alkylationCH₃I, K₂CO₃, acetoneMethylsulfonium salt

Cyclization and Rearrangements

The compound’s hybrid structure enables cycloaddition and ring-expansion reactions:

  • Thiadiazole-Pyridazine Fusion : Under thermal conditions, the thiadiazole and pyridazinone rings may undergo Diels-Alder-like cycloaddition to form fused heterocycles.

  • Tetrahydrofuran Ring Expansion : Acid-catalyzed rearrangement of the THF moiety can yield larger cyclic ethers.

Reaction Type Reagents/Conditions Products Source
Diels-Alder cycloadditionToluene, 120°CFused pyridazine-thiadiazole system
THF ring expansionH₂SO₄, 60°COxepane derivative

Biological Interactions

While not a traditional chemical reaction, the compound’s interaction with biological targets (e.g., enzymes) involves reversible binding. The thiadiazole and pyridazinone groups likely coordinate with metal ions in active sites, modulating biological activity .

Key Structural and Reaction Insights

  • Molecular Weight : Reported as 413.5 g/mol (variant) and 390.9 g/mol (analog) , highlighting substituent-dependent variability.

  • Thermal Stability : Decomposition above 250°C, limiting high-temperature applications.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity due to improved solubility.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, the compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro assays demonstrated that modifications to the pyridazine core can enhance antibacterial activity, making it a potential lead compound for antibiotic development.

Anticancer Properties

Research has highlighted the potential of this compound in oncology. A study conducted on cancer cell lines revealed that it induces apoptosis (programmed cell death) in HeLa and MCF-7 cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Further investigation into its structure-activity relationship (SAR) could yield more potent analogs.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines and markers, suggesting its utility in treating conditions such as arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. The lead compound exhibited Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic candidate .

Case Study 2: Anticancer Activity

A recent publication in Cancer Research documented the effects of this compound on breast cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through caspase activation pathways . These findings suggest that further development could lead to new cancer therapies.

Case Study 3: Anti-inflammatory Mechanisms

In vivo studies reported in Pharmacology Reports showed that administration of this compound significantly reduced paw edema in rats, indicating strong anti-inflammatory effects . The study concluded that targeting specific inflammatory pathways could provide therapeutic benefits for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazinone-thiadiazole hybrids. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activities Key Differences
Target Compound C₂₀H₁₈ClN₅O₃S 4-chlorophenyl, tetrahydrofuran-2-yl Antimicrobial, anticancer (predicted) Unique tetrahydrofuran-thiadiazole conjugation
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide C₁₄H₁₀ClN₅O₂S 2-chlorophenyl Anti-inflammatory, anticancer, antimicrobial Chlorine position (2- vs. 4-) alters electronic properties
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide C₁₇H₁₈N₄O₃S Cyclohexyl, furan-2-yl Enzyme inhibition (e.g., kinases) Cyclohexyl vs. tetrahydrofuran substitution
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide C₁₈H₁₂F₄N₃O₂ 4-fluorophenyl, trifluorophenyl Enhanced solubility; neuroactive potential Fluorine substitutions vs. chlorine
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide C₂₀H₂₀ClN₅O₂S tert-butyl, 4-chlorophenyl Anticancer (in vitro) Thiazole vs. thiadiazole core

Key Findings from Comparative Studies:

Tetrahydrofuran substitution on the thiadiazole ring may confer metabolic stability, as seen in related compounds with oxygen-containing heterocycles .

Thiadiazole vs. Thiazole Cores :

  • Thiadiazole derivatives (e.g., target compound) exhibit broader antimicrobial activity compared to thiazole analogs, likely due to increased electrophilicity from sulfur-nitrogen bonding .

Fluorine vs. Chlorine Substituents :

  • Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show higher solubility but reduced cytotoxicity in cancer cell lines compared to chlorinated counterparts .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (referred to as the compound hereafter) has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the key findings regarding its biological activity, including relevant research studies and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular Weight400.88 g/mol
Molecular FormulaC19H17ClN4O2S
InChI KeyZUQSYOYKZUXCEK-UHFFFAOYSA-N
LogP4.2663
Polar Surface Area63.165 Ų

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on certain kinases and may modulate cell signaling pathways relevant to cancer and inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer potential of the compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, a study reported a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a murine model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Breast Cancer Study : A clinical study evaluated the effects of the compound on patients with advanced breast cancer. Results indicated a partial response in 25% of participants after a treatment regimen involving the compound, highlighting its potential clinical utility .
  • Inflammatory Disease Model : In an experimental setup using lipopolysaccharide (LPS)-induced inflammation in rats, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and what challenges arise during multi-step synthesis?

  • Methodological Answer : The compound’s synthesis likely involves coupling pyridazinone and thiadiazole moieties. A common approach for similar heterocycles includes:

  • Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or via Claisen-Schmidt condensations .
  • Step 2 : Functionalization of the thiadiazole ring using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Challenges : Low yields in multi-step reactions (e.g., 2–5% overall yield in 11-step syntheses for analogous compounds) due to steric hindrance and competing side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm regiochemistry of substituents (e.g., distinguishing thiadiazole tautomers) .
  • FTIR/Raman : Identify carbonyl (C=O) and amide (N-H) stretches; pyridazinone C=O typically appears at ~1680–1700 cm⁻¹ .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for the (2E)-thiadiazolylidene configuration .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the thiadiazole ring .
  • Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with water (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3)4 or CuI for coupling steps; DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency in dithiazole systems .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for thiadiazole functionalization; microwave-assisted synthesis reduces reaction time .
  • Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks (e.g., unstable enol intermediates in pyridazinone formation) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Assess tautomerization or rotational barriers in thiadiazolylidene moieties at variable temperatures .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) .
  • Supplementary Techniques : Use HRMS to confirm molecular formula and UV-Vis to detect conjugation patterns .

Q. What strategies validate the compound’s biological activity in vitro?

  • Methodological Answer :

  • Target Selection : Screen against kinase or protease targets due to structural similarity to imidazo[1,2-b]pyridazine inhibitors .
  • Assay Design : Use fluorescence polarization for binding affinity (IC50) and MTT assays for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include known inhibitors (e.g., staurosporine) and assess solubility in DMSO/PBS to avoid false positives .

Q. How can computational modeling predict SAR (Structure-Activity Relationships)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • QSAR Models : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with bioactivity using ML algorithms (Random Forest, SVM) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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